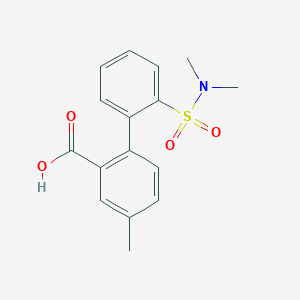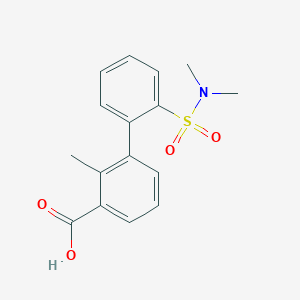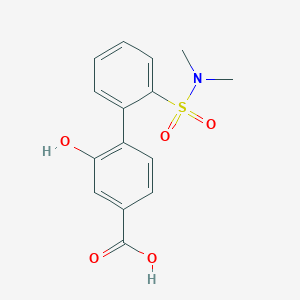
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, or 2-DMS-5-MBA, is a compound of great interest to the scientific community. It is a synthetic compound that has demonstrated a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
2-DMS-5-MBA has a wide range of applications in scientific research. It has been used in the study of enzyme kinetics, in the analysis of protein-protein interactions, and in the investigation of cellular signaling pathways. It has also been used to study the effects of drugs on the body, as well as to study the effects of environmental pollutants on the body.
Mécanisme D'action
2-DMS-5-MBA is a potent inhibitor of cytochrome P450 enzymes. These enzymes are responsible for metabolizing a wide range of drugs and environmental pollutants. By inhibiting the activity of these enzymes, 2-DMS-5-MBA can be used to study the effects of drugs and environmental pollutants on the body.
Biochemical and Physiological Effects
2-DMS-5-MBA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, leading to decreased metabolism of drugs and environmental pollutants. It has also been shown to inhibit the activity of several other enzymes, including proteases, phosphatases, and kinases. Finally, it has been shown to modulate the activity of several cellular signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-DMS-5-MBA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available commercially. It is also easy to synthesize, and it has a high purity of 95%. However, there are some limitations to its use in laboratory experiments. It is a potent inhibitor of cytochrome P450 enzymes, and so it may interfere with the metabolism of drugs and environmental pollutants. Furthermore, it is a relatively new compound, and so there is still much to be learned about its effects on the body.
Orientations Futures
2-DMS-5-MBA has great potential for use in scientific research. One potential future direction is to further investigate its effects on the body. This could include studying its effects on the metabolism of drugs and environmental pollutants, as well as its effects on cellular signaling pathways. Additionally, further research could be done to explore its potential therapeutic applications. For example, it could be studied to determine if it could be used to modulate the activity of enzymes, or to alter the activity of cellular signaling pathways. Finally, further research could be done to explore its potential applications in drug development, as it could be used as a tool to study the effects of drugs on the body.
Méthodes De Synthèse
2-DMS-5-MBA is synthesized from 5-methoxybenzoic acid and 2-dimethylsulfamoylphenyl. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds by a nucleophilic substitution reaction. The reaction is carried out in an aqueous solution at a temperature of 80°C for a period of two hours. The reaction yields a product with a purity of 95%.
Propriétés
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-7-5-4-6-13(15)12-9-8-11(22-3)10-14(12)16(18)19/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCUUBFXLBYFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














